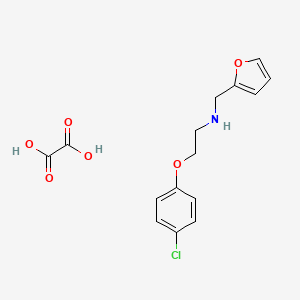![molecular formula C17H23Cl2NO5 B4003440 1-[3-(3,4-Dichlorophenoxy)propyl]-4-methylpiperidine;oxalic acid](/img/structure/B4003440.png)
1-[3-(3,4-Dichlorophenoxy)propyl]-4-methylpiperidine;oxalic acid
Overview
Description
1-[3-(3,4-Dichlorophenoxy)propyl]-4-methylpiperidine;oxalic acid is a compound frequently encountered in scientific research due to its activity as a histamine H3 receptor antagonist. It is classified as a competitive antagonist, meaning it binds to the histamine H3 receptor and blocks the action of histamine, the endogenous ligand.
Scientific Research Applications
1-[3-(3,4-Dichlorophenoxy)propyl]-4-methylpiperidine is widely used in scientific research due to its role as a histamine H3 receptor antagonist. It is used in:
Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: To study the role of histamine H3 receptors in various physiological processes.
Medicine: In the development of potential therapeutic agents for conditions like allergies, sleep disorders, and cognitive impairments.
Industry: As an intermediate in the synthesis of other chemical compounds
Preparation Methods
The synthesis of 1-[3-(3,4-Dichlorophenoxy)propyl]-4-methylpiperidine typically involves the reaction of 3,4-dichlorophenol with 1-bromo-3-chloropropane to form 3-(3,4-dichlorophenoxy)propane. This intermediate is then reacted with 4-methylpiperidine under basic conditions to yield the final product . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
1-[3-(3,4-Dichlorophenoxy)propyl]-4-methylpiperidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen, using reagents like alkyl halides or acyl chlorides to form N-substituted derivatives.
Mechanism of Action
The compound exerts its effects by binding to the histamine H3 receptor, a G-protein-coupled receptor, and blocking the action of histamine. This inhibition prevents the downstream signaling pathways that would normally be activated by histamine, leading to reduced histamine-mediated effects such as inflammation, wakefulness, and neurotransmitter release.
Comparison with Similar Compounds
1-[3-(3,4-Dichlorophenoxy)propyl]-4-methylpiperidine is unique due to its specific binding affinity and selectivity for the histamine H3 receptor. Similar compounds include:
1-[3-(3,4-Dichlorophenoxy)propyl]pyrrolidine: Another histamine H3 receptor antagonist with a slightly different structure.
Tris(1,3-dichloro-2-propyl)phosphate: A compound with similar dichlorophenoxy groups but different applications, primarily as a flame retardant.
1-[3-[3-(4-chlorophenyl)propoxy]propyl]-piperidine: A related compound with similar pharmacological properties but different chemical structure.
These comparisons highlight the unique structural features and specific receptor interactions of 1-[3-(3,4-Dichlorophenoxy)propyl]-4-methylpiperidine, making it a valuable tool in scientific research.
Properties
IUPAC Name |
1-[3-(3,4-dichlorophenoxy)propyl]-4-methylpiperidine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Cl2NO.C2H2O4/c1-12-5-8-18(9-6-12)7-2-10-19-13-3-4-14(16)15(17)11-13;3-1(4)2(5)6/h3-4,11-12H,2,5-10H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKWTWLOSWWTMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCOC2=CC(=C(C=C2)Cl)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]butan-1-amine;oxalic acid](/img/structure/B4003357.png)
![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N,N-dicyclohexylacetamide](/img/structure/B4003375.png)
![2-[2-(4-bromo-2-methylphenoxy)ethoxy]-N,N-diethylethanamine;oxalic acid](/img/structure/B4003385.png)
![N-[2-(4-bromo-2-methylphenoxy)ethyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B4003390.png)
![1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethyl]-4-methylpiperazine;oxalic acid](/img/structure/B4003396.png)
![1-Methyl-4-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]piperazine;oxalic acid](/img/structure/B4003404.png)

![2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)propanamide](/img/structure/B4003413.png)

![1-[2-(2-Tert-butyl-5-methylphenoxy)ethyl]-4-methylpiperazine;oxalic acid](/img/structure/B4003425.png)
![4-{[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1,3-thiazol-2-amine](/img/structure/B4003432.png)
![4-[4-(2-Bromo-4-methylphenoxy)butyl]morpholine;oxalic acid](/img/structure/B4003442.png)
![8-[2-(2,4-Dimethylphenoxy)ethoxy]-2-methylquinoline;oxalic acid](/img/structure/B4003444.png)
![N-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-2-propen-1-amine oxalate](/img/structure/B4003458.png)
